molecular formula C10H17N3O4 B2477392 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 135829-81-1

5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2477392
CAS No.: 135829-81-1
M. Wt: 243.263
InChI Key: HILHBYAOSXSPQF-UHFFFAOYSA-N
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Description

5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid is a versatile pyrazole derivative offered as a high-purity building block for chemical synthesis and pharmaceutical research. This compound is of significant interest to medicinal chemists as a key precursor in the construction of complex nitrogen-containing heterocyclic systems. Scientific literature demonstrates its specific application as a critical intermediate in the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, a class of fused heterocycles with potential pharmacological relevance . The 2,2-diethoxyethyl side chain at the N-1 position and the carboxylic acid group at the 4-position provide reactive handles for further chemical modification, enabling its incorporation into larger molecular frameworks. As a 5-aminopyrazole, this compound belongs to a scaffold known for its utility in developing biologically active molecules. Related pyrazole-carboxylate and carboxylic acid derivatives have been extensively researched and screened for various activities, underscoring the value of this chemical family in drug discovery . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material according to laboratory safety protocols and consult the safety data sheet prior to use.

Properties

IUPAC Name

5-amino-1-(2,2-diethoxyethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-3-16-8(17-4-2)6-13-9(11)7(5-12-13)10(14)15/h5,8H,3-4,6,11H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILHBYAOSXSPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=C(C=N1)C(=O)O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-amino-pyrazoles, including derivatives like 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid, as promising candidates for anticancer drugs. These compounds interact with various molecular targets involved in cancer progression.

  • Mechanism of Action : The compound exhibits inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. A study demonstrated that derivatives of this compound showed nanomolar activity against FGFR1, FGFR2, and FGFR3, including certain gatekeeper mutants associated with drug resistance .
  • Case Studies :
    • In vitro assays indicated that modifications at the pyrazole core significantly influenced antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, certain derivatives showed over 50% inhibition in cell proliferation while sparing normal fibroblast cells from toxicity .

Antimicrobial Properties

Compounds containing the pyrazole moiety have been investigated for their antimicrobial effects. The structure of this compound allows for potential modifications that enhance its activity against various pathogens.

  • Research Findings : Some derivatives have shown effectiveness against bacterial strains and fungi. The introduction of specific substituents at the pyrazole ring can modulate the antimicrobial potency, making this class of compounds a focus for developing new antibiotics .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole derivatives have been documented, with implications for treating conditions like arthritis and other inflammatory diseases.

  • Activity Assessment : In vivo studies have indicated that certain 5-amino-pyrazoles exhibit significant analgesic effects and can reduce inflammation markers in animal models . These findings suggest a dual role in pain management and inflammation control.

Synthetic Chemistry Applications

The versatility of this compound extends to its use as a building block in synthetic chemistry.

  • Synthesis Pathways : Researchers have utilized this compound in the synthesis of more complex pyrazole derivatives that possess enhanced biological activities. Techniques such as condensation reactions with carbonyl compounds have proven effective in generating novel structures with potential therapeutic applications .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates.

  • SAR Insights : Studies have shown that variations in substituents on the pyrazole ring significantly affect pharmacological profiles. For example, introducing different alkyl or aryl groups can enhance anticancer activity or modify toxicity levels .

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between the target compound and analogues:

Compound Substituent (Position 1) Molecular Formula Key Properties Applications
5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid 2,2-Diethoxyethyl ~C₁₀H₁₇N₃O₅ (MW ~242.5 g/mol) Hydrolyzable diethoxy group; polar, flexible backbone. Synthesis of imidazo[1,2-b]pyrazoles; intermediate for bioactive molecules.
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid 2-Chlorophenyl C₁₀H₈ClN₃O₂ (MW 237.64) Rigid aromatic substituent; Cl enhances lipophilicity and electronic effects. Potential antimicrobial/antifungal agents.
Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate 2-Pyrimidinyl C₉H₉N₅O₂ (MW 231.20) Esterified carboxylate; pyrimidine ring enables π-π interactions. Drug design targeting nucleotide-binding proteins.
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid Phenyl C₁₀H₉N₃O₂ (MW 203.20) Simple aromatic substituent; crystalline stability (R factor = 0.043). Structural studies; ligand in coordination chemistry.
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid 7-Methoxyquinolin-4-yl C₁₇H₁₄N₄O₃ (MW 322.32) Extended aromatic system; methoxy group enhances electron donation. Cyclization to oxazinones (e.g., antitumor agents).
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid 2-Fluorophenyl C₁₀H₈FN₃O₂ (MW 221.19) Fluorine increases metabolic stability and electronegativity. Potential CNS drug candidates due to blood-brain barrier penetration.
5-Amino-1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid Butan-2-yl C₈H₁₃N₃O₂ (MW 183.21) Aliphatic chain improves lipophilicity; reduced solubility in polar solvents. Prodrug development; lipid-based formulations.

Biological Activity

5-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of C12H21N3O4C_{12}H_{21}N_3O_4 and a molar mass of 271.32 g/mol. Its structure features a pyrazole ring, which is critical for its biological activity. The compound's properties include:

PropertyValue
Molecular Weight271.32 g/mol
Boiling PointNot specified
Log P (octanol-water)-0.68
SolubilityHigh GI absorption

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 5-amino-pyrazoles, including the target compound. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were evaluated as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors. One representative compound demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, indicating that modifications to the pyrazole structure can enhance its efficacy against cancer cell lines such as NCI-H520 and SNU-16 with IC50 values ranging from 19 to 73 nM .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases associated with tumor growth and proliferation. The binding affinity to FGFRs suggests that these compounds can disrupt signaling pathways critical for cancer cell survival . Furthermore, structural studies have shown that these compounds can irreversibly bind to their targets, providing a mechanism for sustained therapeutic action .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrazole ring and substituent groups significantly influence biological activity. For example:

  • Substituent Variations : Changes in the alkyl chain length or branching at the N1 position can lead to increased potency against cancer cell lines.
  • Functional Group Modifications : The introduction of different functional groups on the carboxylic acid moiety has been shown to affect solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Studies

  • In Vitro Studies : A study investigated various derivatives of 5-amino-pyrazoles for their antioxidant and anti-cancer activities using MTT assays and DPPH radical scavenging assays. The results indicated that certain derivatives exhibited promising anti-proliferative effects against specific cancer cell lines while also demonstrating antioxidant properties .
  • Clinical Relevance : In preclinical trials, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in models of breast adenocarcinoma and lung cancer . These findings support the continued exploration of pyrazole derivatives in drug development.

Q & A

Q. Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsProductYield
1Ethyl 2-cyano-3-ethoxyacrylate, (2,2-diethoxyethyl)hydrazine, Ar, 25°C → 73°CEthyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylateNot specified
24M NaOH, 110°C, 2hCrude carboxylic acid-
3HCl (pH 4.5), filtrationPure product80% (overall)

Basic: How is this compound characterized structurally?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H NMR (DMSO-d6, 400 MHz) shows peaks at δ 10.96 (broad singlet, NH), 5.61 (pyrazole proton), and others confirming the diethoxyethyl group .
  • IR Spectroscopy : Bands at 3157–3051 cm⁻¹ (N–H stretch) and 1594 cm⁻¹ (C=O) validate functional groups .
  • Mass Spectrometry : EI-MS confirms molecular weight (m/z 107 [M]+) .
  • X-ray Crystallography : While not directly reported for this compound, analogous pyrazole-carboxylic acids (e.g., 5-methyl-1-phenyl derivatives) use single-crystal X-ray diffraction to resolve bond lengths and angles .

Advanced: How can computational methods resolve contradictions in spectral data?

Methodological Answer:
Discrepancies between experimental and theoretical data (e.g., NMR shifts) are addressed by:

DFT Calculations : Using software like Gaussian or ADF, optimize the molecular geometry and compute NMR/IR spectra. Compare with experimental data to identify conformational or solvation effects .

Hybrid Approaches : Combine experimental results (e.g., X-ray) with computational models to refine electronic structure predictions. For example, bond angles in pyrazole rings may deviate due to crystal packing .

Q. Table 2: Example of DFT vs. Experimental Data (Hypothetical)

ParameterExperimental (X-ray)DFT CalculationDeviation
C–N Bond Length1.34 Å1.32 Å0.02 Å
C=O Stretch (IR)1594 cm⁻¹1602 cm⁻¹+8 cm⁻¹

Advanced: What strategies optimize yield during hydrolysis of the ethyl ester intermediate?

Methodological Answer:
Critical factors include:

  • Temperature Control : Hydrolysis at 110°C ensures complete reaction without decarboxylation .
  • Base Concentration : 4M NaOH balances reaction rate and side-product formation .
  • Workup : Acidification to pH 4.5 minimizes solubility of the product, improving precipitation .
    Alternative methods like enzymatic hydrolysis or microwave-assisted conditions (not reported for this compound) could be explored based on analogous systems .

Advanced: How is this compound used as an intermediate in medicinal chemistry?

Methodological Answer:
The compound serves as a precursor for imidazo[1,2-b]pyrazoles, which are bioactive scaffolds. For example:

  • Synthesis of 1H-imidazo[1,2-b]pyrazole : React with H₂SO₄ in ethanol at 75°C, followed by NaHCO₃ neutralization and chromatography (yield: 60%) .
  • Biological Relevance : Pyrazole-carboxylic acid derivatives are investigated for antiviral and enzyme-inhibitory activities (e.g., xanthine oxidase inhibition in Y-700 analogs) .

Q. Table 3: Derived Bioactive Compounds

ProductReaction ConditionsBiological ActivityReference
1H-imidazo[1,2-b]pyrazoleH₂SO₄, EtOH, 75°CNot specified
Y-700 analogsSteady-state kineticsXOR inhibition (Ki = 0.6 nM)

Advanced: How to address challenges in purifying the final product?

Methodological Answer:

  • Chromatography : Use silica gel with EtOAc/MeOH (49:1) to separate polar by-products .
  • Recrystallization : Ethanol or aqueous mixtures enhance purity by removing unreacted starting materials .
  • pH-Dependent Solubility : Leverage the carboxylic acid’s low solubility at pH <5 for selective precipitation .

Advanced: What mechanistic insights explain the regioselectivity in pyrazole ring formation?

Methodological Answer:
Regioselectivity arises from:

  • Electronic Effects : The electron-withdrawing cyano group in ethyl 2-cyano-3-ethoxyacrylate directs nucleophilic attack by hydrazine to the β-position, forming the 5-amino substitution .
  • Steric Factors : Bulky diethoxyethyl groups favor substitution at the less hindered pyrazole position (N1) .

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